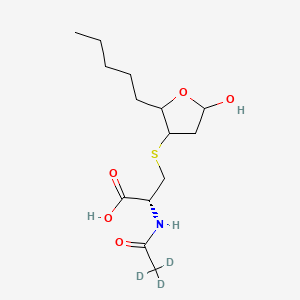
4-hydroxy Nonenal Mercapturic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy Nonenal Mercapturic Acid-d3 is a deuterated form of 4-hydroxy Nonenal Mercapturic Acid, containing three deuterium atoms at the terminal methyl position. This compound is primarily used as an internal standard for the quantification of 4-hydroxy Nonenal Mercapturic Acid by gas chromatography or liquid chromatography-mass spectrometry . 4-hydroxy Nonenal is a product of lipid peroxidation of omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy Nonenal Mercapturic Acid-d3 involves the peroxidation of omega-6 polyunsaturated fatty acids. The compound is then conjugated with glutathione, followed by further metabolic processing to form the mercapturic acid conjugate . The specific reaction conditions and reagents used in the synthesis include:
Peroxidation: This step involves the oxidation of omega-6 polyunsaturated fatty acids to form 4-hydroxy Nonenal.
Glutathione Conjugation: 4-hydroxy Nonenal is conjugated with glutathione to form a glutathione conjugate.
Metabolic Processing: The glutathione conjugate undergoes further metabolic processing to form the mercapturic acid conjugate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled peroxidation of omega-6 polyunsaturated fatty acids, followed by glutathione conjugation and metabolic processing. The final product is purified and formulated as a solution in ethanol .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy Nonenal Mercapturic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The aldehyde group of 4-hydroxy Nonenal can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy Nonenal Mercapturic Acid-d3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxy Nonenal Mercapturic Acid-d3 involves its role as a product of lipid peroxidation. The compound is formed through the peroxidation of omega-6 polyunsaturated fatty acids, followed by conjugation with glutathione and further metabolic processing . The molecular targets and pathways involved include:
Lipid Peroxidation Pathway: The compound is a product of the lipid peroxidation pathway, which involves the oxidation of polyunsaturated fatty acids.
Glutathione Conjugation Pathway: The compound is conjugated with glutathione, a key antioxidant in the body.
Metabolic Pathways: The compound undergoes further metabolic processing to form various metabolites, including mercapturic acid conjugates.
Comparison with Similar Compounds
4-hydroxy Nonenal Mercapturic Acid-d3 can be compared with other similar compounds, such as:
4-hydroxy Nonenal Mercapturic Acid: The non-deuterated form of the compound.
4-hydroxy Nonenal: The parent compound formed through lipid peroxidation.
Glutathione Conjugates: Other glutathione conjugates formed through similar pathways.
The uniqueness of this compound lies in its deuterated form, which makes it an ideal internal standard for analytical quantification .
Properties
Molecular Formula |
C14H25NO5S |
|---|---|
Molecular Weight |
322.44 g/mol |
IUPAC Name |
(2R)-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1/i2D3 |
InChI Key |
DEWNQQSQBYUUAE-ARSZWUEESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1CC(OC1CCCCC)O)C(=O)O |
Canonical SMILES |
CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
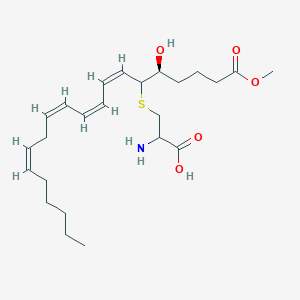
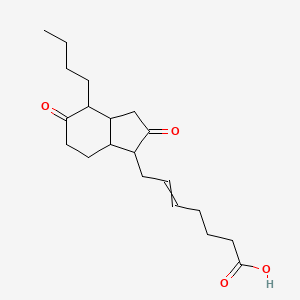
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)

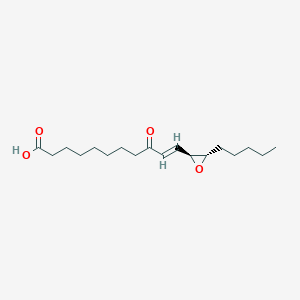
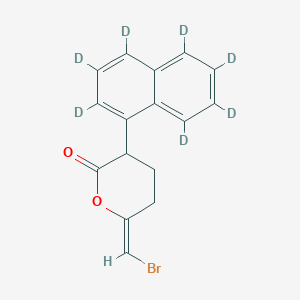
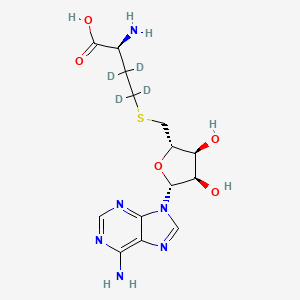
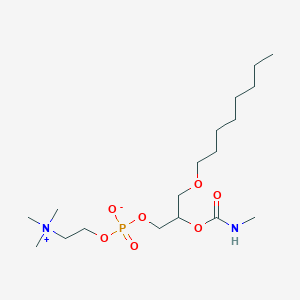
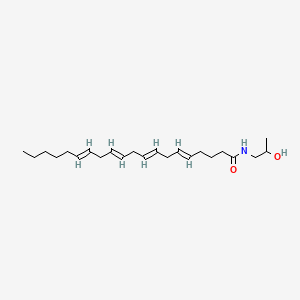
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)
